7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dimethylaniline with 7-chloroquinazoline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinazoline: A precursor in the synthesis of 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine.
2,4-dimethylaniline: Another precursor used in the synthesis.
Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit tyrosine kinases makes it a promising candidate for anti-cancer drug development .
Properties
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWBJZQJFAARGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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